Mycobactin-IN-1

Descripción

Propiedades

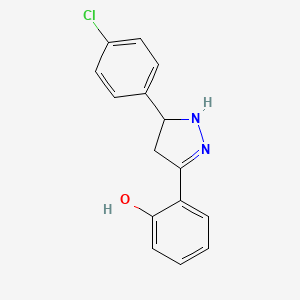

Fórmula molecular |

C15H13ClN2O |

|---|---|

Peso molecular |

272.73 g/mol |

Nombre IUPAC |

2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol |

InChI |

InChI=1S/C15H13ClN2O/c16-11-7-5-10(6-8-11)13-9-14(18-17-13)12-3-1-2-4-15(12)19/h1-8,13,17,19H,9H2 |

Clave InChI |

BMOZIGVHPNPVGU-UHFFFAOYSA-N |

SMILES canónico |

C1C(NN=C1C2=CC=CC=C2O)C3=CC=C(C=C3)Cl |

Origen del producto |

United States |

Foundational & Exploratory

Technical Guide: Target Identification of Salicyl-AMS, a Mycobactin Biosynthesis Inhibitor in M. tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of the target identification and characterization of salicyl-AMS, a potent inhibitor of mycobactin biosynthesis in Mycobacterium tuberculosis (M. tuberculosis). Salicyl-AMS serves as a representative example of a "Mycobactin-INhibitor-1" (Mycobactin-IN-1).

Introduction

Mycobacterium tuberculosis, the causative agent of tuberculosis, requires iron for its survival and pathogenesis. Within the host, iron is sequestered, creating an iron-limited environment. To overcome this, M. tuberculosis synthesizes and secretes high-affinity iron chelators called siderophores, namely mycobactin and carboxymycobactin. The biosynthesis of these siderophores is essential for the virulence of the bacterium, making the enzymes in this pathway attractive targets for novel anti-tuberculosis drug development.[1][2]

The mycobactin biosynthesis pathway involves a series of enzymes encoded by the mbt gene cluster.[1] One of the key enzymes in this pathway is MbtA, a salicylate-AMP ligase. MbtA catalyzes the first committed step in mycobactin biosynthesis: the activation of salicylic acid to form a salicyl-AMP intermediate, which is then transferred to the aryl carrier protein domain of MbtB.[1]

Salicyl-AMS (5′-O-[N-(salicylsulfamoyl)adenosine]) is a rationally designed inhibitor that mimics the salicyl-AMP reaction intermediate.[1] This competitive inhibition of MbtA effectively blocks the mycobactin biosynthesis pathway, leading to iron starvation and subsequent inhibition of M. tuberculosis growth, particularly under iron-limiting conditions.[1][2] This guide details the target identification, mechanism of action, and preclinical evaluation of salicyl-AMS.

Quantitative Data

The following tables summarize the key quantitative data for salicyl-AMS, demonstrating its potency against its target enzyme and its efficacy in vitro and in vivo.

Table 1: In Vitro Efficacy and Enzyme Inhibition of Salicyl-AMS

| Parameter | Value | Conditions | Reference |

| MIC vs. M. tuberculosis H37Rv | 0.5 µg/mL | Iron-depleted media, alamarBlue assay | [1][3] |

| Ki vs. MbtA | Not explicitly stated, but described as a potent, tight-binding inhibitor | Continuous spectrophotometric assay | [2] |

Table 2: In Vivo Pharmacokinetics of Salicyl-AMS in a Murine Model

| Route of Administration | Dose (mg/kg) | Cmax (µg/mL or µg/g) | Tmax (min) | AUC (µg·min/mL or µg·min/g) | Half-life (min) | Reference |

| Intraperitoneal (Plasma) | 50 | 64.6 ± 1.76 | 7.0 ± 0.00 | 1,280.0 ± 261.6 | Not explicitly stated | [1] |

| Intraperitoneal (Plasma) | 200 | 329.7 ± 109.0 | 7.0 ± 0.00 | 9,185.0 ± 1,105.0 | Not explicitly stated | [1] |

| Intraperitoneal (Lung) | 50 | 29.2 ± 7.29 | 7.0 ± 0.00 | 671.7 ± 163.8 | 13.3 | [1] |

| Intraperitoneal (Lung) | 200 | 356.2 ± 72.10 | 7.0 ± 0.00 | 6,020.0 ± 369.1 | 19.3 | [1] |

| Oral (Plasma) | 50 | 0.3 ± 0.05 | 11.0 ± 5.66 | 15.9 ± 0.59 | Not explicitly stated | [1] |

| Oral (Plasma) | 200 | 1.2 ± 0.96 | 7.0 ± 0.00 | 58.6 ± 12.60 | Not explicitly stated | [1] |

Table 3: In Vivo Efficacy of Salicyl-AMS in a Murine Aerosol Infection Model

| Treatment Group | Dose (mg/kg) | Duration of Treatment | Log10 CFU Reduction vs. Untreated Control | Statistical Significance (P-value) | Reference |

| Low Dose | 5.6 | 2 weeks | 0.87 | < 0.01 | [1] |

| High Dose | 16.7 | 2 weeks | 1.10 | < 0.01 | [1] |

| Low Dose | 5.6 | 4 weeks | Not statistically significant | > 0.05 | [1] |

| High Dose | 16.7 | 4 weeks | Not explicitly stated, but implied to be less effective than at 2 weeks | Not explicitly stated | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the target identification and validation of salicyl-AMS.

MbtA Enzyme Inhibition Assay (Continuous Spectrophotometric Assay)

This assay measures the activity of MbtA by monitoring the production of pyrophosphate (PPi) in the adenylation of salicylic acid. The PPi is then used in a coupled enzyme system to generate a detectable signal.

Materials:

-

Recombinant MbtA enzyme

-

ATP

-

Salicylic acid

-

MgCl2

-

Tricine buffer (pH 8.0)

-

Pyrophosphatase, inorganic

-

Purine nucleoside phosphorylase (PNP)

-

2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)

-

Salicyl-AMS

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 360 nm

Procedure:

-

Prepare a reaction buffer containing Tricine buffer, MgCl2, inorganic pyrophosphatase, PNP, and MESG.

-

Prepare serial dilutions of salicyl-AMS in DMSO.

-

In a 96-well plate, add the reaction buffer to each well.

-

Add the desired concentration of salicyl-AMS or DMSO (for control wells) to the wells.

-

Add a solution of ATP and salicylic acid to each well to initiate the reaction.

-

Add the MbtA enzyme to each well to start the reaction.

-

Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 360 nm over time at a constant temperature (e.g., 25°C). The rate of change in absorbance is proportional to the MbtA activity.

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

Determine the IC50 value of salicyl-AMS by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki can be determined using the Morrison equation for tight-binding inhibitors.

In Vitro Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

This assay determines the Minimum Inhibitory Concentration (MIC) of salicyl-AMS against M. tuberculosis under iron-depleted conditions.

Materials:

-

M. tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and glycerol, prepared with iron-depleted components.

-

Salicyl-AMS

-

Alamar Blue reagent

-

96-well microplates

-

Sterile deionized water

Procedure:

-

Prepare a stock solution of salicyl-AMS in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, prepare two-fold serial dilutions of salicyl-AMS in the iron-depleted Middlebrook 7H9 broth.

-

Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture and adjust the turbidity to a McFarland standard of 1.0, then dilute to achieve a final concentration of approximately 1 x 105 CFU/mL in the wells.

-

Add the bacterial inoculum to each well containing the serially diluted compound. Include a drug-free control well (bacteria only) and a sterile control well (broth only).

-

Seal the plates with parafilm and incubate at 37°C for 5-7 days.

-

After incubation, add Alamar Blue reagent to each well.

-

Re-incubate the plates for 24-48 hours.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

-

The MIC is defined as the lowest concentration of salicyl-AMS that prevents the color change from blue to pink.

Murine Aerosol Infection Model for In Vivo Efficacy

This model assesses the in vivo efficacy of salicyl-AMS in treating a M. tuberculosis infection in mice.

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

M. tuberculosis H37Rv culture

-

Aerosol exposure system

-

Salicyl-AMS sodium salt

-

Phosphate-buffered saline (PBS)

-

Middlebrook 7H11 agar plates

-

Tissue homogenizer

Procedure:

-

Infection:

-

Grow M. tuberculosis H37Rv to mid-log phase and prepare a suspension in PBS.

-

Infect mice with a low-dose aerosol of M. tuberculosis using a calibrated aerosol exposure system to deliver approximately 50-100 CFU to the lungs of each mouse.

-

-

Treatment:

-

One day post-infection, randomize the mice into treatment and control groups.

-

Prepare solutions of salicyl-AMS sodium salt in PBS at the desired concentrations.

-

Administer salicyl-AMS daily (5 days a week) via intraperitoneal injection at the specified doses (e.g., 5.6 mg/kg and 16.7 mg/kg). The control group receives PBS injections.

-

-

Bacterial Load Determination:

-

At specified time points (e.g., 2 and 4 weeks post-treatment initiation), euthanize a subset of mice from each group.

-

Aseptically remove the lungs and homogenize them in PBS.

-

Prepare serial dilutions of the lung homogenates and plate them on Middlebrook 7H11 agar.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colonies to determine the number of viable bacteria (CFU) per lung.

-

-

Data Analysis:

-

Convert the CFU counts to log10 values.

-

Compare the mean log10 CFU of the treated groups to the untreated control group to determine the reduction in bacterial load.

-

Use appropriate statistical tests (e.g., ANOVA) to determine the significance of the observed differences.

-

Visualizations

The following diagrams illustrate the mycobactin biosynthesis pathway, the mechanism of action of salicyl-AMS, and the experimental workflow for its target identification and validation.

Mycobactin Biosynthesis Pathway and Inhibition by Salicyl-AMS

Caption: Inhibition of MbtA by Salicyl-AMS in the Mycobactin Biosynthesis Pathway.

Experimental Workflow for Target Identification and Validation

References

An In-depth Technical Guide to Mycobactin-IN-1: A Novel Mycobactin Biosynthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobactin-IN-1, also identified as compound 44 in the primary literature, is a novel synthetic pyrazoline analogue that has demonstrated significant potential as an inhibitor of mycobactin biosynthesis in mycobacteria.[1] Mycobactins are essential siderophores—small, iron-chelating molecules—that Mycobacterium tuberculosis and other mycobacterial species utilize to scavenge iron from their host environment, a process critical for their survival and virulence.[1][2] By targeting the mycobactin biosynthesis pathway, this compound presents a promising therapeutic strategy against tuberculosis, particularly in the face of rising antimicrobial resistance.[1] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, biological activity, and experimental protocols related to this compound.

Chemical Structure and Properties

This compound is chemically known as 3-(2-hydroxyphenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole . Its core structure consists of a 2-hydroxyphenyl group attached to a dihydropyrazole ring, which in turn is substituted with a 4-chlorophenyl group.

| Property | Value | Reference |

| IUPAC Name | 3-(2-hydroxyphenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole | |

| Molecular Formula | C₁₅H₁₃ClN₂O | |

| Molecular Weight | 272.73 g/mol | |

| Class | Pyrazoline analogue, Mycobactin biosynthesis inhibitor | [1] |

Mechanism of Action: Inhibition of Mycobactin Biosynthesis

This compound targets a key enzyme in the mycobactin biosynthesis pathway, salicyl-AMP ligase (MbtA) .[1] This enzyme is responsible for the initial step in the synthesis of mycobactins, which involves the activation of salicylic acid.[1][2] By binding to MbtA, this compound competitively inhibits its function, thereby blocking the entire mycobactin production cascade. This disruption of iron acquisition starves the mycobacteria of this essential nutrient, leading to growth inhibition.[1]

Mycobactin Biosynthesis Pathway and Inhibition by this compound

Caption: Inhibition of MbtA by this compound blocks the mycobactin biosynthesis pathway.

Quantitative Biological Data

The biological activity of this compound has been evaluated against various mycobacterial strains and for its cytotoxic effects and efflux pump inhibitory potential.[1]

Antimycobacterial Activity

The minimum inhibitory concentration (MIC₉₀) of this compound was determined against different mycobacterial species under both iron-depleted (GAST) and iron-rich (GAST-Fe) conditions. The therapeutic selectivity index (TSI) is also reported.[1]

| Compound | M. tuberculosis H37Rv MIC₉₀ (µg/mL) | TSI | M. aurum MIC₉₀ (µg/mL) | TSI | M. bovis BCG MIC₉₀ (µg/mL) | TSI |

| GAST | GAST-Fe | GAST | GAST-Fe | |||

| This compound (44) | 16 | 128 | 8 | 16 | 128 | 8 |

Cytotoxicity

The cytotoxic effect of this compound was evaluated against Vero cells.[1]

| Compound | IC₅₀ (µg/mL) against Vero cells |

| This compound (44) | >128 |

Efflux Pump Inhibition

This compound was also assessed for its ability to inhibit efflux pumps in Mycobacterium smegmatis mc² 155, a commonly used model organism. The data is presented as the fold reduction in the MIC of ethidium bromide (EtBr) in the presence of the inhibitor.[1]

| Compound | Concentration (µg/mL) | Fold MIC Reduction of Ethidium Bromide |

| This compound (44) | 256 (MIC) | 16 |

| 128 (MIC/2) | 8 | |

| 64 (MIC/4) | 4 | |

| Verapamil (Control) | 256 (MIC) | 4 |

Experimental Protocols

Detailed experimental procedures for the synthesis and biological evaluation of this compound are provided below. These protocols are based on the methodologies described in the primary literature.[1]

Synthesis of this compound

The synthesis of this compound involves a two-step process starting from the appropriate chalcone precursor.

Step 1: Synthesis of 2'-hydroxy-4-chlorochalcone

-

To a solution of o-hydroxyacetophenone (0.01 M) and 4-chlorobenzaldehyde (0.01 M) in ethanol, an aqueous solution of sodium hydroxide (60% w/v, 15 mL) is added dropwise over a period of 2 hours on ice with continuous stirring.

-

The reaction mixture is stirred for an additional 24 hours at room temperature.

-

The mixture is then poured into crushed ice and acidified with dilute HCl.

-

The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the chalcone intermediate.

Step 2: Synthesis of 3-(2-hydroxyphenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole (this compound)

-

A mixture of the 2'-hydroxy-4-chlorochalcone (0.01 mol) and hydrazine hydrate (0.02 mol) in glacial acetic acid (20 mL) is refluxed for 6 hours.

-

The reaction progress is monitored by thin-layer chromatography.

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting solid is filtered, washed thoroughly with water, and purified by column chromatography (silica gel, hexane-ethyl acetate) to afford this compound.

Antimycobacterial Susceptibility Testing

The antimycobacterial activity is determined using a broth microdilution method.

-

Mycobacterial strains are grown to mid-log phase in Middlebrook 7H9 broth supplemented with OADC.

-

The cultures are diluted to a final inoculum of approximately 5 x 10⁵ CFU/mL in either iron-depleted (GAST) or iron-rich (GAST-Fe) medium in a 96-well plate.

-

This compound is serially diluted in the respective medium and added to the wells.

-

Plates are incubated at 37°C for 7 days for M. tuberculosis and 3 days for other mycobacterial species.

-

The MIC₉₀ is determined as the lowest concentration of the compound that inhibits at least 90% of the visible growth.

Vero Cell Cytotoxicity Assay

The cytotoxicity is assessed using a standard MTT or similar viability assay.

-

Vero cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

The cells are then treated with various concentrations of this compound and incubated for another 48 hours.

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 4 hours.

-

The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[1]

Whole-Cell Efflux Pump Inhibition Assay

This assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate, such as ethidium bromide (EtBr).[1]

-

M. smegmatis mc² 155 is grown to mid-log phase, washed, and resuspended in PBS.

-

The bacterial suspension is incubated with varying concentrations of this compound for 10 minutes at room temperature.

-

EtBr is added to a final concentration that is sub-inhibitory.

-

The fluorescence is monitored over time using a fluorometer with excitation and emission wavelengths appropriate for EtBr.

-

An increase in fluorescence in the presence of the inhibitor compared to the control indicates efflux pump inhibition. The fold MIC reduction of EtBr is calculated by comparing the MIC of EtBr alone with the MIC of EtBr in the presence of the inhibitor.[1]

MbtA Thermal Shift Assay

Thermofluorimetric analysis can be used to confirm the binding of this compound to its target, MbtA.[1]

-

Recombinant MbtA protein is purified.

-

The protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

-

The mixture is prepared with and without this compound.

-

The samples are heated in a real-time PCR machine with a temperature gradient, and the fluorescence is measured at each temperature increment.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant increase in the Tm in the presence of this compound indicates that the compound binds to and stabilizes the protein.[1]

Conclusion

This compound is a promising lead compound in the development of novel antitubercular agents. Its specific targeting of the essential mycobactin biosynthesis pathway, coupled with its potent antimycobacterial activity and low cytotoxicity, makes it an attractive candidate for further preclinical development. The detailed methodologies provided in this guide are intended to facilitate further research into this and similar compounds, ultimately contributing to the fight against tuberculosis.

References

The Discovery and Synthesis of Mycobactin-IN-1: A Novel Inhibitor of Mycobacterial Iron Acquisition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of drug-resistant strains. The bacterium's ability to acquire essential nutrients, such as iron, from its host is critical for its survival and virulence. The mycobactin biosynthesis pathway, responsible for producing the primary siderophore (iron-chelating molecule) of M. tuberculosis, presents a compelling target for novel anti-tubercular drug discovery. This whitepaper details the discovery and synthesis of Mycobactin-IN-1, a potent pyrazoline analogue that inhibits the essential enzyme MbtA, the first enzyme in the mycobactin biosynthesis pathway. This document provides a comprehensive overview of the compound's mechanism of action, detailed experimental protocols for its synthesis and evaluation, and a summary of its biological activity.

Introduction: Targeting Mycobacterial Iron Metabolism

Mycobacterium tuberculosis requires iron for a multitude of essential cellular processes. Within the host, iron is tightly sequestered, forcing the bacterium to employ high-affinity iron-scavenging systems. The primary mechanism involves the secretion of siderophores, mycobactin and carboxymycobactin, which chelate ferric iron from the host environment and transport it back into the bacterial cell.[1] The biosynthesis of these siderophores is orchestrated by a series of enzymes encoded by the mbt gene cluster.[2][3] The critical dependence of M. tuberculosis on this pathway for survival and pathogenesis makes it an attractive target for the development of new anti-tubercular agents with a novel mechanism of action.[3][4]

The enzyme salicyl-AMP ligase (MbtA) catalyzes the initial and committing step in mycobactin biosynthesis.[2][5] MbtA activates salicylic acid through an ATP-dependent adenylation to form a salicyl-AMP intermediate, which is then transferred to the aryl carrier protein domain of MbtB.[6] Inhibition of MbtA effectively shuts down the entire mycobactin production line, leading to iron starvation and ultimately, bacterial death.

Discovery of this compound (Compound 44)

This compound, also referred to as compound 44 in the scientific literature, is a pyrazoline analogue identified through rational drug design and screening efforts aimed at discovering novel inhibitors of MbtA.[2][7] The core chemical scaffold, 3-(2-hydroxyphenyl)-5-(aryl)-pyrazoline, was designed to mimic aspects of the natural substrate of MbtA.[8] A library of these pyrazoline analogues was synthesized and screened for their ability to inhibit the growth of Mycobacterium tuberculosis, particularly under iron-limiting conditions, which is indicative of targeting the mycobactin pathway.[3] Through these studies, this compound emerged as a lead candidate with potent anti-tubercular activity.[2]

Mechanism of Action

This compound exerts its anti-tubercular effect by directly targeting and inhibiting the enzymatic activity of MbtA.[2][7] Thermofluorimetric analysis and molecular dynamics simulations have suggested that this compound binds to the salicyl-AMP ligase (MbtA).[2] By binding to MbtA, this compound likely prevents the binding of salicylic acid or the subsequent adenylation reaction, thus blocking the first step of mycobactin biosynthesis.

Caption: Inhibition of the initial step of mycobactin biosynthesis by this compound.

Synthesis of this compound

This compound is a 3-(2-hydroxyphenyl)-5-(aryl)-pyrazoline derivative. The general synthesis of this class of compounds involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydrazine.

General Synthetic Scheme

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of 3-(2-hydroxyphenyl)-5-(aryl)-pyrazolines

This protocol is a generalized procedure based on the synthesis of similar pyrazoline derivatives.[4][7]

Step 1: Synthesis of Chalcone Intermediate

-

To a stirred solution of 2-hydroxyacetophenone (1 equivalent) and the appropriate aryl aldehyde (1 equivalent) in ethanol, add a catalytic amount of a base (e.g., aqueous sodium hydroxide).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone intermediate.

Step 2: Cyclization to form the Pyrazoline

-

Dissolve the chalcone intermediate (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.

-

Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the resulting solid, wash with water, and dry.

-

Purify the crude product by column chromatography or recrystallization to yield the final 3-(2-hydroxyphenyl)-5-(aryl)-pyrazoline.

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[3]

Biological Activity and Quantitative Data

The biological activity of this compound and its analogues has been evaluated through various in vitro and in vivo assays.

| Compound | Assay | Organism/Target | Metric | Value | Reference |

| This compound (Cpd 44) | Antitubercular Activity (iron-deprived) | M. tuberculosis | MIC | Not explicitly stated in provided text | [2] |

| Analogue (Salicyl-AMS) | Antitubercular Activity (iron-deprived) | M. tuberculosis H37Rv | MIC | 0.5 µg/ml | [9] |

| Pyrazoline Analogues (general) | Urease Inhibition | - | IC50 | Varies (e.g., 2c: 212.52 ± 1.31 µM) | [9] |

| Pyrazoline Analogues (general) | α-Glucosidase Inhibition | - | IC50 | Varies (e.g., 2o: 114.57 ± 1.35 µM) | [9] |

Note: Specific MIC and IC50 values for this compound (compound 44) were not explicitly found in the provided search results. The table includes data for analogous compounds to provide context for the activity of this chemical class.

Key Experimental Protocols

MbtA Inhibition Assay (General Protocol)

This is a generalized protocol for assessing the inhibition of MbtA activity.

Caption: Workflow for a typical MbtA enzyme inhibition assay.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing purified MbtA enzyme in a suitable buffer (e.g., Tris-HCl with MgCl2), ATP, and salicylic acid.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. A control reaction with the solvent alone should be included.

-

Initiation and Incubation: Initiate the reaction by adding one of the substrates (e.g., ATP) and incubate at 37°C for a defined period.

-

Detection: Stop the reaction and measure the product formation. This can be done using various methods, such as quantifying the amount of pyrophosphate released (e.g., using a malachite green-based assay) or by detecting the formation of salicyl-AMP via HPLC.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[10]

Intracellular Mycobacteria Killing Assay

This assay evaluates the ability of a compound to kill M. tuberculosis residing within macrophages.[5][8]

Protocol:

-

Macrophage Culture: Plate a suitable macrophage cell line (e.g., THP-1 or primary macrophages) in a 96-well plate and differentiate them into a macrophage-like state.

-

Infection: Infect the macrophage monolayer with M. tuberculosis at a specific multiplicity of infection (MOI).

-

Removal of Extracellular Bacteria: After an incubation period to allow for phagocytosis, wash the cells to remove extracellular bacteria. An antibiotic that is not effective against intracellular mycobacteria (e.g., gentamicin) can be used.[11]

-

Compound Treatment: Add fresh culture medium containing various concentrations of this compound to the infected cells.

-

Incubation: Incubate the plates for a period of 3-5 days.

-

Quantification of Intracellular Bacteria: Lyse the macrophages to release the intracellular bacteria. Determine the number of viable bacteria by plating serial dilutions of the lysate on solid media and counting the colony-forming units (CFUs).

-

Data Analysis: Compare the CFU counts from treated wells to untreated control wells to determine the percentage of intracellular killing.

Pharmacokinetic Studies in a Murine Model

Pharmacokinetic studies are crucial to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[2][12]

Protocol:

-

Animal Dosing: Administer this compound to a cohort of mice (e.g., BALB/c) via a specific route (e.g., oral gavage or intraperitoneal injection) at a defined dose.[2]

-

Sample Collection: At various time points post-administration, collect blood and tissue samples (e.g., plasma, lungs, spleen).[13]

-

Compound Extraction: Extract this compound from the biological matrices using a suitable organic solvent.

-

Quantification: Analyze the concentration of this compound in the extracts using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

-

Data Analysis: Plot the plasma concentration of the compound versus time to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t1/2).

Conclusion and Future Directions

This compound represents a promising lead compound in the development of novel anti-tubercular agents that target the essential mycobactin biosynthesis pathway. Its specific inhibition of MbtA offers a new mechanism of action that could be effective against drug-resistant strains of M. tuberculosis. Further optimization of the pyrazoline scaffold to improve its pharmacokinetic properties and efficacy is a key area for future research. The detailed protocols and data presented in this whitepaper provide a valuable resource for researchers in the field of tuberculosis drug discovery and development, facilitating the advancement of this and other MbtA inhibitors towards clinical application.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. tsijournals.com [tsijournals.com]

- 5. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. scispace.com [scispace.com]

- 8. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of 1,3,5-Triaryl-2-Pyrazoline Derivatives as Potent Dual Inhibitors of Urease and α-Glucosidase Together with Their Cytotoxic, Molecular Modeling and Drug-Likeness Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Development of Human Cell-Based In Vitro Infection Models to Determine the Intracellular Survival of Mycobacterium avium [frontiersin.org]

- 12. Pharmacokinetic and in vivo efficacy studies of the mycobactin biosynthesis inhibitor salicyl-AMS in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to Mycobactin-IN-1 and its Role in Iron Acquisition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iron is an indispensable nutrient for the survival and pathogenesis of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Within the iron-limited environment of the host, Mtb employs a sophisticated iron acquisition system centered around the production of siderophores, namely mycobactin and carboxymycobactin. The biosynthesis of these crucial molecules presents a promising target for the development of novel anti-tubercular agents. Mycobactin-IN-1, a pyrazoline analogue, has emerged as a potent inhibitor of mycobactin biosynthesis. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its impact on mycobacterial iron acquisition, and the experimental methodologies used to characterize its activity.

Introduction: The Critical Role of Iron in Mycobacterium tuberculosis Pathogenesis

Mycobacterium tuberculosis requires iron as a cofactor for numerous essential enzymes involved in critical cellular processes, including DNA replication, respiration, and protection against oxidative stress. To acquire iron from the host, Mtb synthesizes and secretes high-affinity iron chelators called siderophores. The two primary classes of siderophores in Mtb are the cell-associated, lipophilic mycobactin and the secreted, water-soluble carboxymycobactin. These molecules scavenge iron from host iron-binding proteins like transferrin and lactoferrin. The iron-laden siderophores are then recognized by specific receptors on the mycobacterial cell surface and transported into the cell. Given the essentiality of this pathway for Mtb's survival and virulence, its enzymatic machinery represents a key target for therapeutic intervention.

This compound: A Targeted Inhibitor of Mycobactin Biosynthesis

This compound is a rationally designed pyrazoline analogue that acts as a potent inhibitor of mycobactin biosynthesis.[1] Its primary molecular target is the salicyl-AMP ligase (MbtA), a crucial enzyme that catalyzes the first committed step in the mycobactin biosynthesis pathway.[1][2]

Mechanism of Action: Targeting the MbtA Enzyme

The mycobactin biosynthesis pathway is a complex, multi-enzymatic process. MbtA is responsible for the activation of salicylic acid, a key precursor, by converting it to salicyl-AMP. This activated intermediate is then transferred to the subsequent enzyme in the pathway, MbtB. By binding to MbtA, this compound competitively inhibits the binding of salicylic acid, thereby blocking the entire downstream synthesis of mycobactin.[1][2] This targeted inhibition leads to a depletion of the mycobactin pool, crippling the ability of Mtb to acquire iron and ultimately leading to growth inhibition, particularly under the iron-deprived conditions encountered within the host.[2]

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data available for this compound (also referred to as compound 44 in some literature) and related compounds.

Table 1: In Vitro Antitubercular Activity of this compound (Compound 44)

| Mycobacterial Strain | Medium | MIC (µg/mL) | Reference |

| M. tuberculosis H37Rv | Iron-deprived (GAST) | 3.12 | [3] |

| M. tuberculosis H37Rv | Iron-rich (GAST-Fe) | >256 | [3] |

| M. smegmatis mc²155 | Iron-deprived (GAST) | >256 | [3] |

| M. smegmatis mc²155 | Iron-rich (GAST-Fe) | >256 | [3] |

Table 2: In Vivo Pharmacokinetic Parameters of a Related MbtA Inhibitor (Salicyl-AMS) in Mice

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | AUC (µg·min/mL) |

| Oral | 200 | 1.2 ± 0.96 | 7.0 ± 0.00 | 58.6 ± 12.60 |

| Intraperitoneal | 50 | 64.6 ± 1.76 | 7.0 ± 0.00 | 1280.0 ± 261.6 |

Note: Data for Salicyl-AMS is provided as a reference for a well-characterized MbtA inhibitor, as detailed in vivo pharmacokinetic data for this compound is not publicly available in tabular format. Salicyl-AMS also targets MbtA and demonstrates the potential of this therapeutic strategy.[4][5][6]

Table 3: In Vivo Efficacy of a Related MbtA Inhibitor (Salicyl-AMS) in a Murine Tuberculosis Model

| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/lung (2 weeks post-infection) |

| Untreated Control | - | 5.5 ± 0.2 |

| Salicyl-AMS | 5.6 | 4.6 ± 0.3 |

| Salicyl-AMS | 16.7 | 4.4 ± 0.4 |

Note: This data for Salicyl-AMS demonstrates the in vivo proof-of-concept for MbtA inhibition as a therapeutic strategy against tuberculosis.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound and its role in iron acquisition.

MbtA Inhibition Assay (Thermal Shift Assay)

This assay measures the binding of an inhibitor to a target protein by detecting changes in the protein's thermal stability.

Materials:

-

Purified MbtA enzyme

-

This compound (or other test compounds) dissolved in DMSO

-

SYPRO Orange dye (5000x stock)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

-

Real-time PCR instrument capable of performing a melt curve analysis

Procedure:

-

Prepare a master mix containing the MbtA enzyme and SYPRO Orange dye in the assay buffer. The final concentration of MbtA is typically in the low micromolar range, and the dye is used at a 5x final concentration.

-

Dispense the master mix into the wells of a 96-well or 384-well PCR plate.

-

Add this compound or control compounds to the wells. A typical final concentration for screening is 10-50 µM. Include a DMSO-only control.

-

Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

-

Place the plate in a real-time PCR instrument.

-

Program the instrument to incrementally increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C), while continuously monitoring the fluorescence of the SYPRO Orange dye.

-

The melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded, is determined from the inflection point of the fluorescence curve. An increase in the Tm in the presence of the compound compared to the DMSO control indicates binding and stabilization of the protein by the inhibitor.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Mycobacterium species (e.g., M. tuberculosis H37Rv)

-

Growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC, or iron-deprived GAST medium)

-

This compound (or other test compounds)

-

96-well microtiter plates

-

Resazurin solution (for viability assessment)

Procedure:

-

Prepare a serial dilution of this compound in the appropriate growth medium in a 96-well plate.

-

Prepare a standardized inoculum of the mycobacterial strain to be tested.

-

Add the mycobacterial inoculum to each well of the plate containing the compound dilutions. Include positive (no drug) and negative (no bacteria) control wells.

-

Incubate the plates at 37°C for a period appropriate for the growth of the mycobacterial species (e.g., 7-14 days for M. tuberculosis).

-

After incubation, add resazurin solution to each well and incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)

This assay measures the ability of a compound to inhibit efflux pumps by monitoring the intracellular accumulation of a fluorescent substrate, such as ethidium bromide (EtBr).

Materials:

-

Mycobacterium smegmatis (a non-pathogenic model organism often used for efflux studies)

-

Phosphate-buffered saline (PBS)

-

Glucose

-

Ethidium bromide (EtBr)

-

This compound (or other test compounds)

-

A known efflux pump inhibitor (e.g., verapamil) as a positive control

-

96-well black microtiter plates

-

Fluorometer

Procedure:

-

Grow a culture of M. smegmatis to mid-log phase, then wash and resuspend the cells in PBS.

-

In a 96-well black plate, add the bacterial suspension, glucose (as an energy source for the pumps), and EtBr.

-

Add this compound or control compounds to the wells at a sub-MIC concentration to ensure that the observed effects are due to efflux inhibition and not bacterial killing. Include a no-inhibitor control and a positive control (verapamil).

-

Immediately place the plate in a fluorometer and measure the fluorescence (excitation ~530 nm, emission ~590 nm) at regular intervals over a period of time (e.g., 60 minutes).

-

An increase in fluorescence over time in the presence of the test compound, compared to the no-inhibitor control, indicates that the compound is inhibiting the efflux of EtBr, leading to its accumulation inside the cells.

Visualizing the Impact of this compound

To better understand the context of this compound's action, the following diagrams illustrate the mycobactin biosynthesis pathway and the broader iron acquisition system in Mycobacterium tuberculosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Mycobactin and clofazimine activity are negatively correlated in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

An In-depth Technical Guide on the Biological Activity of Mycobactin-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobactin-IN-1, also identified as compound 44, is a novel pyrazoline analogue that has emerged as a potent inhibitor of mycobactin biosynthesis in mycobacteria.[1][2] This compound targets the salicyl-AMP ligase (MbtA), a crucial enzyme in the initial stages of the mycobactin biosynthetic pathway, thereby depriving the bacteria of essential iron-scavenging siderophores.[1][2] This mechanism of action is particularly significant as iron acquisition is a key virulence factor for Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the biological activity of this compound, including quantitative data on its antimycobacterial and cytotoxic effects, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

Core Mechanism of Action: Inhibition of Mycobactin Biosynthesis

This compound exerts its antimycobacterial effect by targeting a critical pathway for iron acquisition in mycobacteria. Under the iron-limited conditions found within a host, mycobacteria synthesize and secrete siderophores, namely mycobactins and carboxymycobactins, to sequester ferric iron.[3] This process is essential for their survival and pathogenesis.

The biosynthesis of mycobactin is a complex process initiated by the enzyme salicyl-AMP ligase (MbtA). MbtA catalyzes the activation of salicylic acid to form a salicyl-adenosine monophosphate (Sal-AMP) intermediate, which is a key step in the assembly of the mycobactin core structure.[1][3] this compound, as a pyrazoline analogue that partially mimics the structure of mycobactin, is designed to bind to MbtA, thereby inhibiting its enzymatic activity.[1][2] This inhibition disrupts the entire mycobactin biosynthesis pathway, leading to a reduction in siderophore production and subsequent iron starvation for the mycobacteria.

Mycobactin Biosynthesis Pathway and Inhibition by this compound

References

The Impact of Mycobactin-IN-1 on Mycobactin Biosynthesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential nutrient for the survival and pathogenesis of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Within the host, Mtb faces a significant challenge in acquiring iron due to the host's iron-withholding defense mechanisms. To overcome this, Mtb has evolved a sophisticated iron acquisition system that relies on the synthesis and secretion of high-affinity iron chelators known as siderophores, primarily mycobactin and carboxymycobactin. The biosynthetic pathway of these siderophores is a validated and attractive target for the development of novel anti-tubercular agents. This technical guide focuses on Mycobactin-IN-1, a potent inhibitor of this pathway, detailing its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.

This compound: A Targeted Inhibitor of MbtA

This compound, also identified as compound 44 in the primary literature, is a pyrazoline analogue designed to mimic the structure of mycobactin.[1][2][3] It acts as a potent inhibitor of the mycobactin biosynthesis pathway by specifically targeting the salicyl-AMP ligase (MbtA).[1][2][3] MbtA is a crucial enzyme that catalyzes the first committed step in the biosynthesis of mycobactin, the activation of salicylic acid to form salicyl-adenosine monophosphate (Sal-AMP).[2] By inhibiting MbtA, this compound effectively blocks the entire downstream pathway, leading to a depletion of mycobactin and subsequent iron starvation for the mycobacteria.

Quantitative Data

While a specific IC50 value for the enzymatic inhibition of MbtA by this compound (compound 44) is not explicitly reported in the primary literature, its direct binding to the enzyme has been confirmed using a thermofluorimetric shift assay.[1][3] This assay measures the change in the melting temperature (ΔTm) of a protein upon ligand binding, with a positive shift indicating stabilization of the protein and therefore, binding.

Table 1: Target Engagement of this compound (Compound 44) with MbtA

| Compound | Target Protein | Assay Type | ΔTm (°C) | Reference |

| This compound (Compound 44) | MbtA | Thermofluorimetric Shift Assay | +2.5 | [3] |

The whole-cell activity of this compound has been evaluated against various mycobacterial strains under both iron-rich and iron-depleted conditions. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Table 2: Antitubercular Activity of this compound (Compound 44)

| Mycobacterial Strain | Medium | MIC (µg/mL) | MIC (µM) | Reference |

| M. tuberculosis H37Rv | GAST (Iron-depleted) | 4 | 8.8 | [3] |

| M. tuberculosis H37Rv | GAST-Fe (Iron-rich) | 32 | 70.4 | [3] |

| M. smegmatis mc² 155 | GAST (Iron-depleted) | 2 | 4.4 | [3] |

| M. smegmatis mc² 155 | GAST-Fe (Iron-rich) | 16 | 35.2 | [3] |

| M. bovis BCG | GAST (Iron-depleted) | 4 | 8.8 | [3] |

| M. bovis BCG | GAST-Fe (Iron-rich) | 32 | 70.4 | [3] |

| M. aurum | GAST (Iron-depleted) | 2 | 4.4 | [3] |

| M. aurum | GAST-Fe (Iron-rich) | 16 | 35.2 | [3] |

Experimental Protocols

Thermofluorimetric Shift Assay for MbtA Binding

This assay is used to confirm the direct binding of an inhibitor to its target protein by measuring the thermal stabilization of the protein upon ligand binding.

Materials:

-

Purified MbtA protein

-

This compound (or other test compounds) dissolved in DMSO

-

SYPRO Orange dye (5000x stock in DMSO)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

-

qPCR instrument with a thermal melt curve program

Procedure:

-

Prepare a master mix containing the assay buffer and SYPRO Orange dye (final concentration 5x).

-

In a 96-well qPCR plate, add the appropriate volume of the master mix to each well.

-

Add the purified MbtA protein to a final concentration of 2 µM.

-

Add this compound to the desired final concentration (e.g., 20 µM). For the control, add an equivalent volume of DMSO.

-

Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

-

Place the plate in the qPCR instrument.

-

Run a thermal melt program, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/min, acquiring fluorescence data at each step.

-

Analyze the data by plotting the negative first derivative of fluorescence with respect to temperature (-dF/dT) against temperature to determine the melting temperature (Tm).

-

The change in melting temperature (ΔTm) is calculated as the Tm of the protein with the compound minus the Tm of the protein with DMSO.

Antitubercular Activity Assay (MIC Determination)

This assay determines the minimum concentration of a compound required to inhibit the growth of mycobacteria.

Materials:

-

Mycobacterial strains (M. tuberculosis, M. smegmatis, etc.)

-

Middlebrook 7H9 broth supplemented with ADC (for iron-rich conditions)

-

Glycerol-alanine-salts (GAST) medium (for iron-depleted conditions)

-

This compound (and other test compounds)

-

96-well microplates

-

Resazurin dye (for viability assessment)

Procedure:

-

Prepare serial dilutions of this compound in the appropriate growth medium in a 96-well plate.

-

Prepare a mycobacterial inoculum and adjust its turbidity to a McFarland standard of 1.0, then dilute it 1:20 in the growth medium.

-

Inoculate each well of the microplate with the diluted mycobacterial suspension. Include positive (no drug) and negative (no bacteria) controls.

-

Seal the plates and incubate at 37 °C for the required duration (e.g., 7 days for M. tuberculosis).

-

After incubation, add resazurin solution to each well and incubate for a further 24 hours.

-

A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Whole-Cell Efflux Pump Inhibition Assay

This assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate, such as ethidium bromide (EtBr), from mycobacterial cells.[4][5][6]

Materials:

-

Mid-log phase culture of mycobacteria (e.g., M. smegmatis)

-

Phosphate buffered saline (PBS)

-

Ethidium bromide (EtBr)

-

This compound (or other test compounds)

-

Glucose

-

Fluorometer

Procedure:

-

Harvest the mycobacterial culture by centrifugation and wash the cells with PBS.

-

Resuspend the cells in PBS to an OD600 of 0.4.

-

Add EtBr to a final concentration of 1-2 µg/mL and incubate in the dark for 1 hour to load the cells.

-

Centrifuge the cells to remove excess EtBr and resuspend in PBS.

-

Aliquot the cell suspension into a 96-well plate.

-

Add this compound to the desired final concentrations.

-

Add glucose to energize the cells and initiate efflux.

-

Immediately measure the fluorescence (excitation ~530 nm, emission ~590 nm) over time.

-

A decrease in fluorescence indicates efflux of EtBr. A slower rate of decrease in the presence of the compound compared to the control (no compound) indicates efflux pump inhibition.

Signaling Pathways and Experimental Workflows

Caption: Mycobactin biosynthesis pathway and the inhibitory action of this compound on MbtA.

References

- 1. Mycobactin Analogues with Excellent Pharmacokinetic Profile Demonstrate Potent Antitubercular Specific Activity and Exceptional Efflux Pump Inhibition - UCL Discovery [discovery.ucl.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Frontiers | Mycobactin analogue interacting with siderophore efflux-pump protein: insights from molecular dynamics simulations and whole-cell assays [frontiersin.org]

- 5. Efflux Pump Inhibition and Resistance Modulation in Mycobacterium smegmatis by Peucedanum ostruthium and Its Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of efflux pump inhibitors on the susceptibility of Mycobacterium tuberculosis to isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

The Tipping Point in Tuberculosis Therapy: A Technical Review of Mycobactin Biosynthesis Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating threat of multidrug-resistant tuberculosis (MDR-TB) necessitates the exploration of novel therapeutic avenues. One of the most promising strategies is the targeted inhibition of the mycobactin biosynthesis pathway, a critical process for iron acquisition and survival of Mycobacterium tuberculosis (Mtb) within its host. This technical guide provides an in-depth review of the current landscape of mycobactin inhibitors, focusing on their core mechanisms, quantitative efficacy, and the experimental methodologies used in their evaluation. By presenting a consolidated view of the revised mycobactin biosynthesis pathway, detailed experimental protocols, and a comprehensive summary of inhibitor potency, this document aims to serve as a vital resource for researchers dedicated to the development of next-generation antitubercular agents.

Introduction: The Iron Imperative in M. tuberculosis Pathogenesis

Iron is an indispensable nutrient for virtually all living organisms, playing a crucial role as a cofactor in numerous essential enzymatic reactions. For pathogenic bacteria like M. tuberculosis, the acquisition of iron from the host environment is a critical determinant of its ability to establish and maintain an infection. To overcome the host's iron-withholding defense mechanisms, Mtb has evolved a sophisticated iron acquisition system centered on the production and secretion of high-affinity iron chelators known as siderophores.

Mycobactins are a unique class of lipid-soluble siderophores produced by mycobacteria. They play a pivotal role in scavenging iron from the host, making the mycobactin biosynthesis pathway an attractive target for the development of novel anti-TB drugs.[1][2] Inhibiting this pathway effectively starves the bacterium of iron, leading to a bacteriostatic or bactericidal effect. This approach offers the advantage of a novel mechanism of action, which is crucial in combating drug-resistant strains of Mtb.[3]

This review will delve into the intricacies of the mycobactin biosynthesis pathway, provide a detailed overview of the various classes of inhibitors developed to date, and present the experimental protocols essential for their evaluation.

The Mycobactin Biosynthesis Pathway: A Revised Perspective

The biosynthesis of mycobactin is a complex, multi-enzyme process encoded by a cluster of genes, primarily the mbt gene cluster (mbtA-N).[1] Recent lipidomic and genetic studies have led to a revised understanding of this pathway, shifting from a "hydroxylation first" to a "hydroxylation last" model.[4][5] This revised pathway underscores the intricate coordination of non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS) in assembling the mycobactin core.

The pathway is initiated by the conversion of chorismate to salicylate, a reaction catalyzed by the salicylate synthase, MbtI.[6] Salicylate is then activated by MbtA, a salicyl-AMP ligase, to form salicyl-AMP.[7] This activated salicylate is subsequently transferred to an aryl carrier protein domain of the NRPS MbtB. The backbone of mycobactin is then assembled through a series of condensation and modification reactions involving other Mbt proteins, including MbtB, MbtE, and MbtF, which incorporate amino acid precursors like lysine and threonine.[2][7] The final maturation steps involve acylation and hydroxylation to produce the functional mycobactin molecule.[4]

Caption: Revised Mycobactin Biosynthesis Pathway and Key Inhibitor Targets.

Key Enzymatic Targets and Their Inhibitors

The enzymes MbtI and MbtA, which catalyze the initial steps of the mycobactin biosynthesis pathway, have been the primary focus of inhibitor development due to their essentiality and lack of human homologues.

MbtI Inhibitors

MbtI catalyzes the conversion of chorismate to salicylate, the foundational step in mycobactin synthesis.[6] Several classes of MbtI inhibitors have been identified through high-throughput screening and rational drug design.

-

Furan-based Inhibitors: This class of compounds, particularly 5-phenylfuran-2-carboxylic acid derivatives, has shown significant promise.[8] Structure-activity relationship (SAR) studies have demonstrated that substitutions on the phenyl ring can modulate both enzymatic inhibition and antimycobacterial activity.[5][6]

-

Benzisothiazolones, Diaryl Sulfones, and Benzimidazole-2-thiones: These scaffolds were identified through high-throughput screening and have demonstrated varying degrees of MbtI inhibition.[4] Benzisothiazolones act as irreversible inhibitors, while benzimidazole-2-thiones are reversible noncompetitive inhibitors.[4]

MbtA Inhibitors

MbtA is responsible for the ATP-dependent activation of salicylate to salicyl-AMP, a critical step for its incorporation into the mycobactin backbone.[7]

-

Salicyl-AMS (5′-O-[N-salicylsulfamoyl]adenosine): This compound is a rationally designed inhibitor that mimics the salicyl-AMP intermediate.[7] It has demonstrated potent inhibition of MbtA and in vitro activity against M. tuberculosis under iron-depleted conditions.[7]

Quantitative Data on Mycobactin Inhibitors

The efficacy of mycobactin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the target enzyme and their minimum inhibitory concentration (MIC) against whole M. tuberculosis cells. The following tables summarize the reported quantitative data for various classes of MbtI and MbtA inhibitors.

Table 1: Potency of MbtI Inhibitors

| Inhibitor Class | Compound | Target | IC50 (µM) | MIC (µM) against M. bovis BCG | Reference |

| Furan-based | 5-(3-cyanophenyl)furan-2-carboxylic acid (I) | MbtI | 6.3 | 250 | [6] |

| 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid (1e) | MbtI | 11.2 | 32 | [1][6] | |

| 5-(3-cyano-5-phenethoxyphenyl)furan-2-carboxylic acid (1c) | MbtI | ~3 | >125 | [5] | |

| 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid (IV) | MbtI | ~15 | 125 | [8][9] | |

| Benzisothiazolones | Compound 1 | MbtI | 0.86 | Not Reported | [4] |

| Compound 2 | MbtI | 0.96 | Not Reported | [4] | |

| Diarylsulfones | Compound 8 | MbtI | 12.1 | Not Reported | [4] |

| Benzimidazole-2-thiones | Compound 4 | MbtI | 9.2 | Not Reported | [4] |

| Chromane-based | Compound 1 | MbtI | 55.8 | Not Reported | [10] |

Table 2: Potency of MbtA Inhibitors

| Inhibitor Class | Compound | Target | IC50 (µM) | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |

| Salicyl-AMP Mimics | Salicyl-AMS | MbtA | Tight-binding inhibitor (IC50 ≈ ½ [E]) | 0.5 | [2][7] |

| Pyrazoline Analogues | Compound 44 | MbtA (putative) | Not Reported | Not Reported | [11] |

| Compound 49 | MbtA (putative) | Not Reported | Not Reported | [11] |

Experimental Protocols

The evaluation of mycobactin inhibitors relies on a suite of specialized in vitro and cell-based assays. The following sections provide detailed methodologies for key experiments.

MbtI Enzymatic Inhibition Assay (Fluorometric)

This assay measures the production of salicylate from chorismate, which is fluorescent.

-

Reagents and Materials:

-

Purified recombinant MbtI enzyme.

-

Chorismic acid (substrate).

-

HEPES buffer (50 mM, pH 7.5).

-

MgCl2 (5 mM).

-

Test compounds dissolved in DMSO.

-

96-well black microplates.

-

Fluorometer.

-

-

Procedure: a. Prepare a reaction mixture containing HEPES buffer, MgCl2, and MbtI enzyme in the wells of a 96-well plate. b. Add the test compounds at various concentrations (typically in a serial dilution). Include a DMSO-only control. c. Pre-incubate the plate at 37°C for 10 minutes. d. Initiate the reaction by adding chorismic acid to each well. e. Immediately measure the fluorescence intensity at an excitation wavelength of 305 nm and an emission wavelength of 420 nm. Monitor the increase in fluorescence over time. f. Calculate the initial reaction velocity for each concentration of the inhibitor. g. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for MbtI Enzymatic Inhibition Assay.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This assay determines the lowest concentration of a compound that inhibits the growth of M. tuberculosis.

-

Reagents and Materials:

-

M. tuberculosis H37Rv culture.

-

Middlebrook 7H9 broth supplemented with ADC (albumin, dextrose, catalase).

-

Test compounds dissolved in DMSO.

-

Sterile 96-well microplates.

-

Alamar Blue reagent.

-

Spectrophotometer or fluorometer.

-

-

Procedure: a. In a 96-well plate, prepare serial dilutions of the test compounds in 7H9 broth. b. Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. c. Inoculate each well (except for sterility controls) with the bacterial suspension. d. Include a positive control (bacteria with no drug) and a negative control (broth only). e. Seal the plates and incubate at 37°C for 7 days. f. After incubation, add Alamar Blue reagent to each well. g. Incubate for another 24 hours. h. Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. i. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Chrome Azurol S (CAS) Assay for Siderophore Detection

This assay is a universal method for detecting siderophore production.

-

Reagents and Materials:

-

Chrome Azurol S (CAS) dye.

-

Hexadecyltrimethylammonium bromide (HDTMA).

-

FeCl3 solution.

-

Appropriate bacterial growth medium.

-

Petri dishes or 96-well plates.

-

-

Procedure (Agar Plate Method): a. Prepare CAS agar plates by mixing a CAS-HDTMA-FeCl3 solution with molten agar. b. Spot the bacterial culture onto the surface of the CAS agar. c. Incubate the plates under appropriate conditions for bacterial growth. d. Siderophore production is indicated by the formation of a colored halo (typically orange or yellow) around the bacterial colony against the blue background of the agar. The size of the halo is proportional to the amount of siderophore produced.

Intracellular Mycobacterial Growth Inhibition Assay (MGIA)

This assay assesses the ability of compounds to inhibit the growth of M. tuberculosis within macrophages.

-

Reagents and Materials:

-

Macrophage cell line (e.g., THP-1).

-

M. tuberculosis H37Rv.

-

Cell culture medium (e.g., RPMI 1640) with supplements.

-

Test compounds.

-

Lysis buffer.

-

7H11 agar plates for CFU enumeration.

-

-

Procedure: a. Seed macrophages in a 96-well plate and differentiate them (e.g., with PMA for THP-1 cells). b. Infect the macrophages with M. tuberculosis at a specific multiplicity of infection (MOI). c. After a period of phagocytosis, wash the cells to remove extracellular bacteria. d. Add fresh medium containing serial dilutions of the test compounds. e. Incubate the plates for several days. f. At the end of the incubation period, lyse the macrophages to release the intracellular bacteria. g. Plate serial dilutions of the lysate on 7H11 agar plates. h. Incubate the agar plates until colonies are visible and count the colony-forming units (CFU). i. The percentage of growth inhibition is calculated by comparing the CFU counts from treated and untreated wells.

Conclusion and Future Directions

The mycobactin biosynthesis pathway represents a validated and promising target for the development of novel antitubercular drugs. Significant progress has been made in identifying and characterizing inhibitors of key enzymes in this pathway, particularly MbtI and MbtA. The quantitative data summarized in this review highlight the potential of several chemical scaffolds to achieve potent inhibition of both the target enzyme and whole-cell mycobacterial growth.

Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to improve their in vivo efficacy and safety profiles. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel mycobactin inhibitors. Furthermore, the exploration of other enzymes within the mycobactin biosynthesis pathway as potential drug targets may unveil new opportunities for therapeutic intervention. The continued investigation of mycobactin inhibitors holds the promise of delivering a new class of therapeutics that can effectively combat the global challenge of tuberculosis, including its most drug-resistant forms.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor Salicyl-AMS and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitors of the Salicylate Synthase (MbtI) from Mycobacterium tuberculosis Discovered by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Nanoenabling MbtI Inhibitors for Next-Generation Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. air.unimi.it [air.unimi.it]

- 10. New Chromane-Based Derivatives as Inhibitors of Mycobacterium tuberculosis Salicylate Synthase (MbtI): Preliminary Biological Evaluation and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mycobactin Analogues with Excellent Pharmacokinetic Profile Demonstrate Potent Antitubercular Specific Activity and Exceptional Efflux Pump Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Specificity of Pyrazoline-Based Mycobactin Biosynthesis Inhibitors for Mycobacteria: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the specificity of pyrazoline-based inhibitors targeting mycobactin biosynthesis in mycobacteria. The document is intended for researchers, scientists, and drug development professionals working on novel anti-tubercular agents. Herein, we focus on a prominent class of pyrazoline analogues that function by inhibiting MbtA, a crucial enzyme in the mycobactin biosynthesis pathway, thereby depriving the bacteria of essential iron.

Core Mechanism of Action: Targeting Iron Acquisition

Mycobacteria have an absolute requirement for iron to survive and establish infections. Within the host, iron is scarce, compelling the bacteria to produce high-affinity iron-chelating molecules called siderophores. In Mycobacterium tuberculosis and other mycobacteria, this role is fulfilled by mycobactins. The biosynthesis of mycobactins is a complex process initiated by the enzyme MbtA, a salicylate-AMP ligase. MbtA catalyzes the activation of salicylic acid, the first committed step in the mycobactin synthesis pathway.[1]

Pyrazoline-based inhibitors are designed as structural mimics of intermediates in this pathway, enabling them to bind to and inhibit the function of MbtA.[2][3][4] This targeted inhibition disrupts the entire mycobactin production line, leading to iron starvation and ultimately, bacterial growth inhibition. This mechanism is particularly effective under the iron-depleted conditions found within the host.[1]

Mycobactin Biosynthesis Pathway and MbtA Inhibition

References

The Inhibition of Mycobactin Biosynthesis: A Technical Guide to Mycobactin-IN-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycobactin is a crucial siderophore utilized by Mycobacterium tuberculosis for iron acquisition, an essential process for its survival and pathogenesis within the host. The mycobactin biosynthesis pathway, therefore, presents a promising target for the development of novel anti-tubercular agents. This technical guide provides a comprehensive overview of a key class of mycobactin biosynthesis inhibitors, herein referred to as "Mycobactin-IN-1," with a primary focus on the well-characterized inhibitor, Salicyl-AMS. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant pathways and workflows to facilitate further research and drug development in this area.

Introduction: The Role of Mycobactin in M. tuberculosis Pathogenesis

Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis, resides within host macrophages, an iron-limited environment. To overcome this iron scarcity, M.tb has evolved a sophisticated iron acquisition system that relies on the synthesis and secretion of siderophores.[1] The primary siderophores produced by M.tb are the mycobactins, which are a family of lipophilic molecules with a high affinity for ferric iron (Fe³⁺).[2][3]

The mycobactin biosynthesis is orchestrated by a cluster of genes, mbtA through mbtN.[4] A key enzyme in this pathway is MbtA, a salicylate-AMP ligase, which catalyzes the first committed step: the activation of salicylic acid.[5][6] Given its essentiality for iron acquisition and, consequently, for the virulence of M.tb, the mycobactin biosynthesis pathway is a validated target for the development of new anti-tuberculosis therapeutics.[1][4][5]

Mechanism of Action of this compound (Salicyl-AMS)

Salicyl-AMS (5′-O-[N-(salicyl)sulfamoyl]adenosine) is a potent and specific inhibitor of the MbtA enzyme.[5] It acts as a stable analogue of the reaction intermediate, salicyl-adenosine monophosphate (Sal-AMP).[5] By mimicking this intermediate, Salicyl-AMS binds tightly to the active site of MbtA, preventing the subsequent transfer of the salicyl group to the next enzyme in the pathway, MbtB.[6] This competitive inhibition effectively blocks the entire mycobactin biosynthesis cascade, leading to iron starvation and subsequent growth inhibition of M. tuberculosis.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for Salicyl-AMS and a class of mycobactin biosynthesis inhibitors known as pyrazoline analogues.

Table 1: In Vitro Activity and Pharmacokinetics of Salicyl-AMS

| Parameter | Value | Species/Conditions | Reference |

| MbtA Inhibition | |||

| Kᵢ | 0.94 nM | M. tuberculosis MbtA | [2] |

| IC₅₀ | 0.26 µM | M. tuberculosis MbtA | [2] |

| Antimycobacterial Activity | |||

| MIC (Iron-deficient) | 0.39 µM | M. tuberculosis H37Rv | [2] |

| MIC (Iron-rich) | 1.56 µM | M. tuberculosis H37Rv | [2] |

| Pharmacokinetics (Mice) | 50 mg/kg dose | ||

| Cₘₐₓ (Oral) | 0.8 ± 0.3 µg/mL | Plasma | [7] |

| Tₘₐₓ (Oral) | 15 min | Plasma | [7] |

| AUC₀₋₂₄ (Oral) | 1.2 ± 0.4 µg·h/mL | Plasma | [7] |

| Cₘₐₓ (Intraperitoneal) | 15.2 ± 2.9 µg/mL | Plasma | [7] |

| Tₘₐₓ (Intraperitoneal) | 15 min | Plasma | [7] |

| AUC₀₋₂₄ (Intraperitoneal) | 10.8 ± 1.9 µg·h/mL | Plasma | [7] |

| In Vivo Efficacy (Mice) | 2 weeks treatment | ||

| Log₁₀ CFU reduction | 0.87 | 5.6 mg/kg/day (i.p.) | [7] |

| Log₁₀ CFU reduction | 1.10 | 16.7 mg/kg/day (i.p.) | [7] |

Table 2: Antimycobacterial Activity of Pyrazoline Analogues against M. tuberculosis

| Compound ID | Modification | MIC (µM) | Reference |

| Series 1 | |||

| Compound 1 | 3,5-diaryl-1-carbothioamide-pyrazoline | 21 (iron-deficient) | [8] |

| Compound 2 | Diaryl-substituted pyrazoline | 16 | [8] |

| Compound 3 | Diaryl-substituted pyrazoline | 16 | [8] |

| Series 2 | |||

| Compound 4a | p-methylphenyl at position 5 | 17 | [1] |

| Compound 5a | p-methylphenyl at position 5 | 60-140 | [1] |

| Series 3 | |||

| Compound 6 | 1,3,5-trisubstituted pyrazole | 0.3 | [7] |

| Compound 12 | 1,3,5-trisubstituted pyrazole | <0.6 | [7] |

| Compound 14 | 1,3,5-trisubstituted pyrazole | <0.6 | [7] |

| Compound 22 | 1,3,5-trisubstituted pyrazole | <0.6 | [7] |

Experimental Protocols

MbtA Enzyme Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of compounds against MbtA.[6]

Materials:

-

Recombinant MbtA enzyme

-

Salicylic acid

-

ATP (Adenosine triphosphate)

-

MgCl₂

-

Coupled enzyme system (e.g., pyruvate kinase/lactate dehydrogenase)

-

PEP (Phosphoenolpyruvate)

-

NADH (Nicotinamide adenine dinucleotide, reduced)

-

Inhibitor compound (e.g., Salicyl-AMS) dissolved in DMSO

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in the assay buffer containing all components except the enzyme and inhibitor. Final concentrations should be optimized, but typical concentrations are: 500 µM salicylic acid, 1 mM ATP, 5 mM MgCl₂, 1.5 mM PEP, 0.2 mM NADH, and the coupled enzyme system.

-

Add the inhibitor compound at various concentrations to the wells of the microplate. Include a DMSO-only control.

-

Initiate the reaction by adding the MbtA enzyme to each well to a final concentration of approximately 50 nM.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes. The rate of NADH oxidation is proportional to the rate of ADP production by MbtA.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the initial velocity as a function of inhibitor concentration and fit the data to a suitable model (e.g., Morrison equation for tight-binding inhibitors) to determine the IC₅₀ or Kᵢ value.[9]

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

This protocol outlines the broth microdilution method for determining the MIC of inhibitors against M. tuberculosis H37Rv.[5]

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

-

Inhibitor compound dissolved in DMSO

-

Sterile 96-well microplates

-

Inverted mirror for reading

-

Incubator at 37°C

Procedure:

-

Prepare a bacterial inoculum by growing M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

-

Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

-

Dilute the adjusted inoculum 1:100 in fresh Middlebrook 7H9 broth to achieve a final concentration of approximately 1 x 10⁵ CFU/mL.

-

In a 96-well microplate, prepare two-fold serial dilutions of the inhibitor compound in Middlebrook 7H9 broth. The final volume in each well should be 100 µL.

-

Add 100 µL of the diluted bacterial inoculum to each well, bringing the total volume to 200 µL.

-

Include a positive control well (bacteria, no inhibitor) and a negative control well (broth only).

-

Seal the plates and incubate at 37°C for 14-21 days.

-

Determine the MIC by visually inspecting the plates using an inverted mirror. The MIC is the lowest concentration of the inhibitor that completely inhibits visible growth of the bacteria.

Visualizations

Mycobactin Biosynthesis Pathway and Inhibition

References

- 1. mdpi.com [mdpi.com]

- 2. Development of a Selective Activity-Based Probe for Adenylating Enzymes: Profiling MbtA Involved in Siderophore Biosynthesis from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advancements in the design and development of pyrazoline-based antimycobacterial agents: an update and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor Salicyl-AMS and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]

Mycobactin Biosynthesis Inhibitors: A Technical Guide to a Novel Class of Anti-Tubercular Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction